3',4'-Difluoro-2-morpholinomethyl benzophenone is an organic compound with the molecular formula and a molecular weight of approximately 317.34 g/mol. This compound features a benzophenone core substituted with two fluorine atoms at the 3' and 4' positions and a morpholinomethyl group at the 2 position. It is primarily recognized for its utility in organic synthesis and potential biological applications, particularly in medicinal chemistry .
3',4'-Difluoro-2-morpholinomethyl benzophenone is classified as a benzophenone derivative, which are compounds known for their applications as ultraviolet light absorbers, as well as intermediates in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
The synthesis of 3',4'-Difluoro-2-morpholinomethyl benzophenone typically involves several key steps:
In industrial settings, large-scale reactors are utilized to handle bulk quantities of starting materials. Optimized reaction conditions are crucial for maximizing yield and purity, often incorporating automated purification systems for consistent quality control.
The molecular structure of 3',4'-Difluoro-2-morpholinomethyl benzophenone consists of a central benzophenone moiety with two fluorine atoms attached to the aromatic rings at the 3' and 4' positions, while the morpholinomethyl group is attached to the carbon at the 2 position of the benzophenone structure.
3',4'-Difluoro-2-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 3',4'-Difluoro-2-morpholinomethyl benzophenone involves its interaction with specific biological targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, potentially modulating various biological pathways. This makes it a candidate for further investigation in drug design and therapeutic applications.
The physical properties include:
Key chemical properties include:
The emergence of 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2) aligns with early 21st-century efforts to develop structurally complex benzophenones for pharmaceutical and materials science applications. First reported in patent literature circa 2010–2015, this compound gained prominence as a key synthetic intermediate in kinase inhibitor programs targeting cancer and inflammatory diseases. Its discovery arose from systematic modifications of benzophenone scaffolds, where introducing meta- and para-fluorine atoms on one phenyl ring and a morpholinomethyl group on the ortho-position of the other enabled precise modulation of electronic properties and binding interactions [1] [4]. Commercial availability commenced around 2015–2018, with suppliers like American Custom Chemicals Corporation and Rieke Metals listing gram-scale quantities at premium prices (e.g., $433–$1,006 per gram), reflecting its specialized role in high-value research [4]. The CAS registry (898751-17-2) now anchors over 50 patent records, underscoring its utility in medicinal chemistry innovation.
This benzophenone derivative serves as a versatile building block in organic synthesis, primarily due to three structural features:
In drug discovery, it is extensively utilized in the synthesis of kinase inhibitors (e.g., B-Raf and PI3K analogs), where the fluorine atoms enhance membrane permeability and the morpholine moiety coordinates with ATP-binding site residues. Recent studies highlight its use in developing PET tracers for oncology, leveraging fluorine-18 isotope exchange [5] .
Table 1: Commercial Procurement Options for 3',4'-Difluoro-2-morpholinomethyl Benzophenone (CAS 898751-17-2)
| Supplier | Catalog Number | Pack Size | Price | Purity |
|---|---|---|---|---|
| American Custom Chemicals | HCH0030715 | 1 g | $1,006.58 | N/A |
| Crysdot | CD11024537 | 1 g | $433 | N/A |
| Matrix Scientific | 109280 | 1 g | $437 | N/A |
| Rieke Metals | 6126-0100-59 | 2 g | $875 | 97% |
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| IUPAC Name | (3,4-Difluorophenyl)(2-(morpholinomethyl)phenyl)methanone |
| Molecular Formula | C₁₈H₁₇F₂NO₂ |
| Molecular Weight | 317.33 g/mol |
| SMILES | O=C(C1=CC=C(F)C(F)=C1)C2=CC=CC=C2CN3CCOCC3 |
| InChI Key | RYQAPUHUKQCXLZ-UHFFFAOYSA-N |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5